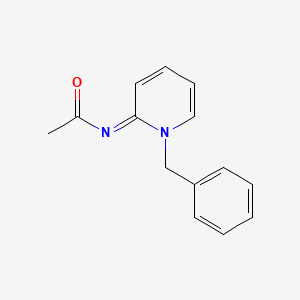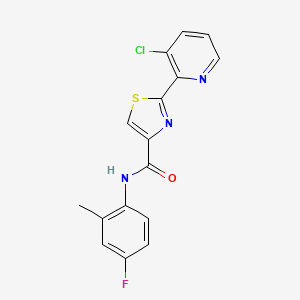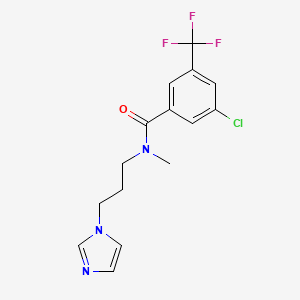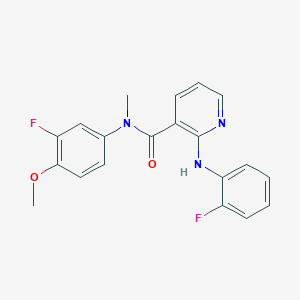
N-(4-methoxybutan-2-yl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybutan-2-yl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, also known as compound 1, is a novel small molecule that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for investigating biological systems and as a potential therapeutic agent for certain diseases.
Mécanisme D'action
Compound 1 works by binding to the active site of the protein kinase and inhibiting its activity. This leads to downstream effects on various cellular processes, including cell growth and proliferation. The exact mechanism of action of N-(4-methoxybutan-2-yl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine 1 is still being investigated, but it is believed to involve the disruption of protein-protein interactions and the alteration of signaling pathways within cells.
Biochemical and Physiological Effects
In vitro studies have shown that this compound 1 has potent inhibitory activity against the protein kinase it targets. It has also been shown to have selective activity, meaning it does not inhibit other kinases in the same family. In vivo studies have demonstrated that this compound 1 has anti-tumor activity in mouse models of cancer, suggesting its potential use as a therapeutic agent. Additionally, this compound 1 has been shown to have anti-inflammatory effects in animal models of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Compound 1 has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, allowing it to access intracellular targets. It has also been optimized for high yields and purity, making it a reliable tool for investigating biological systems. However, there are also limitations to its use. For example, N-(4-methoxybutan-2-yl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine 1 has a short half-life in vivo, meaning it may not be effective for long-term treatments. Additionally, its selectivity for the targeted kinase may limit its use in studying other kinases within the same family.
Orientations Futures
There are several potential future directions for research involving N-(4-methoxybutan-2-yl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine 1. One area of interest is the development of more potent and selective inhibitors of the targeted kinase. Additionally, there is potential for the use of this compound 1 in combination with other therapeutic agents for the treatment of cancer and other diseases. Further research is also needed to investigate the potential side effects and toxicity of this compound 1 in vivo, as well as its pharmacokinetics and pharmacodynamics. Overall, this compound 1 shows promise as a valuable tool for investigating biological systems and as a potential therapeutic agent for certain diseases.
Méthodes De Synthèse
Compound 1 can be synthesized through a multistep process starting with the reaction of 2-amino-5-(trifluoromethyl)thiadiazole with 4-methoxy-2-butanol in the presence of an acid catalyst. The resulting intermediate is then subjected to further reactions, including a nucleophilic substitution and a deprotection step, to yield the final product. The synthesis of N-(4-methoxybutan-2-yl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine 1 has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
Compound 1 has been investigated for its potential use as a tool for investigating biological systems. It has been shown to selectively inhibit the activity of a specific protein kinase, making it useful for studying the role of this kinase in various cellular processes. Additionally, N-(4-methoxybutan-2-yl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine 1 has been found to have potential therapeutic applications in the treatment of certain diseases, including cancer and inflammatory disorders.
Propriétés
IUPAC Name |
N-(4-methoxybutan-2-yl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3OS/c1-5(3-4-15-2)12-7-14-13-6(16-7)8(9,10)11/h5H,3-4H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROANRSDFAICNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)NC1=NN=C(S1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide](/img/structure/B7663855.png)
![N-[2-chloro-4-[(4-chloro-2-methylpyrazol-3-yl)methylamino]phenyl]methanesulfonamide](/img/structure/B7663858.png)



![2-Ethyl-2-[[(2-methylpyrazole-3-carbonyl)amino]methyl]butanoic acid](/img/structure/B7663878.png)

![2,4-Dimethyl-6-[[5-(4-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]pyrimidine](/img/structure/B7663901.png)
![2-[6-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7663911.png)

![2-[(2-Benzylcyclohexyl)amino]acetamide](/img/structure/B7663927.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide](/img/structure/B7663928.png)
![2-[3-[(2,2-Dimethylcyclohexyl)amino]propylsulfanyl]acetonitrile](/img/structure/B7663939.png)
![N-methyl-2-[[2-(2-methylfuran-3-yl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7663949.png)
